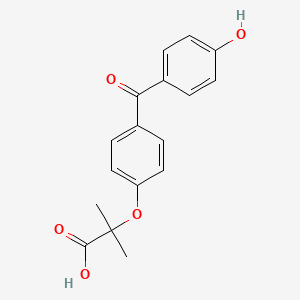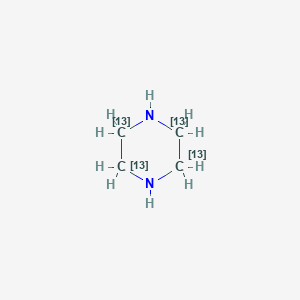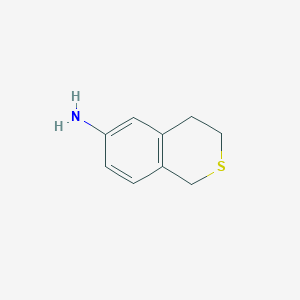
1,1,1,3-Tetrachloro-2,2-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrachloro-2,2-difluoropropane is an organochlorine compound with the molecular formula C3H2Cl4F2. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-2,2-difluoropropane can be synthesized through the halogenation of 2,2-difluoropropane. The process involves the introduction of chlorine atoms into the molecular structure of 2,2-difluoropropane under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3-Tetrachloro-2,2-difluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives depending on the substituents introduced.
Reduction Reactions: Products include less halogenated hydrocarbons.
Oxidation Reactions: Products include more highly oxidized compounds such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachloro-2,2-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for the synthesis of medicinal compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-tetrachloro-2,2-difluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and alter their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include halogenation and dehalogenation reactions, which can modify the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2-Tetrachloro-2,2-difluoroethane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- 1,1,2,2-Tetrachloro-1,2-difluoroethane
Uniqueness
1,1,1,3-Tetrachloro-2,2-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
677-54-3 |
|---|---|
Fórmula molecular |
C3H2Cl4F2 |
Peso molecular |
217.9 g/mol |
Nombre IUPAC |
1,1,1,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1-2(8,9)3(5,6)7/h1H2 |
Clave InChI |
NNLZQOYNHXZPIM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)(Cl)Cl)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


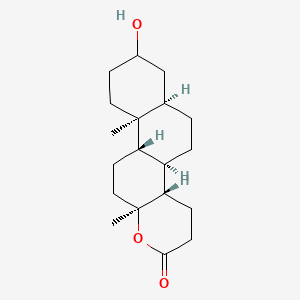
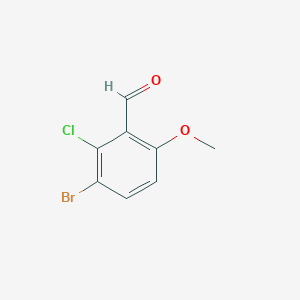
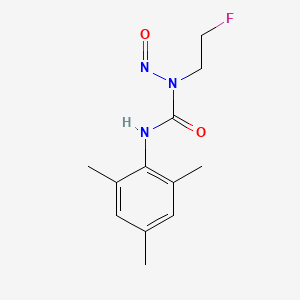
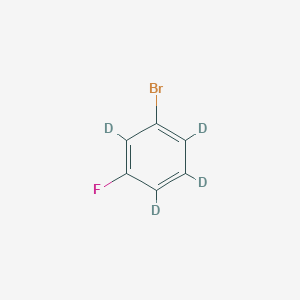
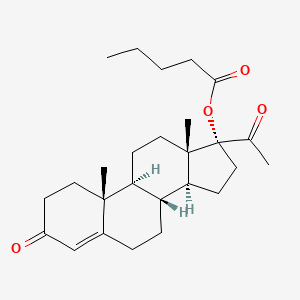
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
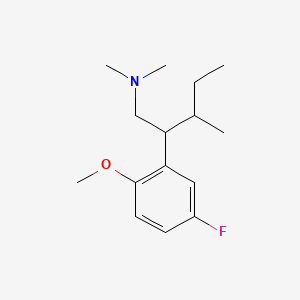
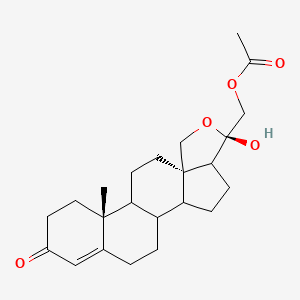
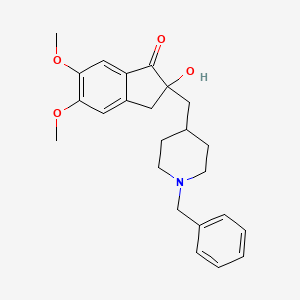
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
